

# Synthesis of delamanid analogue OPC 14714

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **OPC 14714**

Cat. No.: **B024228**

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of Delamanid (OPC-67683), an Analogue of OPC-14714

## Executive Summary

Delamanid, also known by its development code OPC-67683, is a pivotal therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Its complex molecular architecture, featuring a chiral nitroimidazo[2,1-b]oxazole core, necessitates a sophisticated and stereocontrolled synthetic strategy. This guide provides a detailed examination of a convergent synthetic approach to Delamanid, which shares its core structural motifs with related analogues like OPC-14714. We will dissect the retrosynthetic logic, detail the preparation of key intermediates, and elucidate the final coupling and cyclization strategies. The causality behind experimental choices, from catalyst selection in cross-coupling reactions to the imperative of asymmetric synthesis for biological efficacy, is explained from the perspective of a senior application scientist. All protocols are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

## Introduction: The Challenge of MDR-TB and the Role of Delamanid

Tuberculosis remains a formidable global health threat, exacerbated by the emergence of strains resistant to first-line antibiotics. Delamanid represents a significant advancement, belonging to the nitroimidazole class of compounds. Its mechanism of action involves activation by a deazaflavin-dependent nitroreductase (Ddn) within *Mycobacterium tuberculosis*, leading to the inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall.<sup>[1]</sup> The

biological activity of Delamanid is critically dependent on the (R)-configuration at the C-2 stereocenter of the imidazooxazole ring system. Consequently, its synthesis demands precise control of stereochemistry. This guide focuses on a convergent synthesis, a strategy that enhances efficiency by preparing complex molecular fragments independently before their final assembly.

## Retrosynthetic Analysis of the Delamanid Core

A convergent retrosynthetic strategy for Delamanid (I) identifies three primary synthons. The first disconnection occurs at the two ether linkages attached to the central aromatic ring, revealing a central phenol linker, a chiral epoxide side-chain (Fragment A), and a piperidine-containing side chain (Fragment B). A second disconnection of the imidazo[2,1-b]oxazole ring reveals its precursors: the chiral epoxide and 2-bromo-4-nitroimidazole (Fragment C). This approach allows for parallel synthesis and optimization of each fragment, maximizing overall efficiency.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of Delamanid.

## Synthesis of Key Intermediates

### Fragment A: The Chiral Epoxide Precursor

The stereochemistry of Delamanid is established through the synthesis of a chiral epoxide. A highly reliable method for achieving this is the Sharpless asymmetric dihydroxylation.[2][3][4]

Workflow for Chiral Epoxide Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the chiral epoxide.

The causality here is paramount. The use of AD-mix- $\beta$ , containing a chiral ligand, ensures the dihydroxylation of the alkene proceeds with high enantioselectivity, leading to the desired (R)-diol. The subsequent steps convert this diol into the epoxide. First, the primary alcohol is selectively activated, typically as a mesylate. The choice of mesyl chloride is due to its high reactivity with less sterically hindered primary alcohols. Finally, treatment with a base promotes an intramolecular Williamson ether synthesis (an SN2 reaction), where the secondary alcohol displaces the mesylate to form the epoxide ring with inversion of configuration, locking in the required stereochemistry.[2][5]

## Fragment B: 4-[4-(Trifluoromethoxy)phenoxy]piperidine

This fragment is a crucial side chain that modulates the drug's pharmacokinetic properties. Its synthesis is typically achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis.[6][7][8]

Protocol for Fragment B Synthesis:

- Activation of Piperidine: Ethyl 4-hydroxypiperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine. This converts the hydroxyl group into a good leaving group (mesylate).[7]
- Ether Synthesis: The activated piperidine derivative is then reacted with 4-(trifluoromethoxy)phenol in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetra-n-butyl ammonium chloride) to form the ether linkage.[7]
- Deprotection: The N-carboxylate protecting group is removed via hydrolysis, typically using a strong base like potassium hydroxide in ethanol, to yield the desired secondary amine, 4-[4-(trifluoromethoxy)phenoxy]piperidine.[7]

The choice of an N-protected piperidine in the initial step is critical to prevent undesired N-arylation or other side reactions at the piperidine nitrogen.

## Fragment C: 2-Bromo-4-nitroimidazole

This building block provides the core nitroimidazole scaffold required for the drug's mechanism of action. It can be synthesized from commercially available 4-nitroimidazole. The bromination is a key step to enable subsequent coupling reactions for the construction of the full Delamanid structure.[2][3]

## Convergent Assembly and Final Synthesis

The final stages of the synthesis involve coupling the previously prepared fragments and constructing the fused imidazo[2,1-b]oxazole ring system.

## Assembly of the Core Structure via C-N Cross-Coupling

A highly efficient method for coupling the piperidine fragment (Fragment B) with a phenol linker (e.g., 4-bromophenol) is the Buchwald-Hartwig amination.[1][9][10] This palladium-catalyzed cross-coupling reaction is favored over classical methods due to its mild reaction conditions and high functional group tolerance.[11]

Buchwald-Hartwig Amination Catalytic Cycle:



[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Choices:

- Catalyst: A palladium source like  $\text{Pd(OAc)}_2$  or  $\text{Pd}_2(\text{dba})_3$  is used.<sup>[12]</sup> These are pre-catalysts that are reduced *in situ* to the active  $\text{Pd}(0)$  species.<sup>[13]</sup>

- Ligand: Sterically hindered biarylphosphine ligands (e.g., X-Phos, S-Phos) are crucial. They stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[12][13]
- Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[12]

## Final Annulation to Form the Imidazo[2,1-b]oxazole Ring

The final key transformation is the reaction of the chiral epoxide intermediate with 2-bromo-4-nitroimidazole (Fragment C), followed by an intramolecular cyclization.[2][3]

Protocol for Final Ring Formation:

- Epoxide Opening: A mixture of the chiral epoxide, 2-bromo-4-nitroimidazole, and a base such as N,N-Diisopropylethylamine (DIPEA) is heated in a sealed tube.[2] The imidazole nitrogen acts as a nucleophile, opening the epoxide ring to form an amino alcohol intermediate.
- Intramolecular Cyclization: The resulting intermediate is then treated with a base like cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) in a polar aprotic solvent like DMF.[2] This promotes an intramolecular  $\text{S}_{\text{N}}2$  reaction where the newly formed alkoxide displaces the bromide on the imidazole ring, forming the fused six-membered oxazole ring and completing the synthesis of Delamanid.[2][3]

## Quantitative Data and Protocols

### Table 1: Representative Reaction Conditions for Key Steps

| Step                           | Reaction Type              | Key Reagents              | Catalyst/Ligand                             | Base                                        | Solvent                 | Temp (°C)    | Yield (%) | Reference |
|--------------------------------|----------------------------|---------------------------|---------------------------------------------|---------------------------------------------|-------------------------|--------------|-----------|-----------|
| Epoxidation                    | Asymmetric Dihydroxylation | Allyl ether, NMO          | AD-mix- $\beta$                             | K <sub>2</sub> CO <sub>3</sub>              | t-BuOH/H <sub>2</sub> O | 0            | 89        | [5]       |
| C-N Coupling                   | Buchwald-Hartwig           | Aryl bromide, Amine       | Pd <sub>2</sub> (dba) <sub>3</sub> / X-Phos | NaOt-Bu                                     | Toluene                 | 100          | ~80-95    | [12]      |
| Final Annulation & Cyclization | Openin, Bromination        | Epoxide, , Bromoimidazole | Epoxide, , -                                | DIPEA, then Cs <sub>2</sub> CO <sub>3</sub> | DMF                     | 115, then 50 | 63-70     | [2][3]    |

## Detailed Protocol: Final Annulation for Delamanid Synthesis[2]

**Self-Validation and Safety:** This protocol involves heating in a sealed tube and the use of high-boiling point, aprotic solvents. All operations must be conducted in a well-ventilated fume hood. Safety glasses, gloves, and a lab coat are mandatory. Pressure build-up in the sealed tube is possible; use appropriate pressure-rated glassware.

- Reagents & Setup:
  - Chiral epoxide intermediate (1.0 mmol)
  - 2-bromo-4-nitro-1H-imidazole (1.0 mmol)
  - N,N-Diisopropylethylamine (DIPEA) (2.0 mL)
  - Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2.0 mmol)
  - Anhydrous Dimethylformamide (DMF)

- Pressure-rated reaction vial with a screw cap
- Step 1: Epoxide Opening
  - To the pressure-rated vial, add the chiral epoxide intermediate (1.0 mmol), 2-bromo-4-nitro-1H-imidazole (1.0 mmol), and DIPEA (2.0 mL).
  - Seal the vial tightly and place it in a pre-heated oil bath at 115 °C.
  - Heat the mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS if possible.
  - After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.
  - Causality Check: DIPEA acts as both a base and a high-boiling solvent, facilitating the nucleophilic attack of the imidazole onto the epoxide. The high temperature is necessary to overcome the activation energy for this ring-opening step.
- Step 2: Intramolecular Cyclization
  - Carefully open the cooled vial. Add anhydrous DMF and cesium carbonate (2.0 mmol) to the reaction mixture.
  - Stir the reaction mixture at 50 °C for 2 hours.
  - Causality Check:  $\text{Cs}_2\text{CO}_3$  is a strong base that deprotonates the secondary alcohol formed in the previous step. The resulting alkoxide is a potent nucleophile for the intramolecular  $\text{S}_{\text{N}}\text{Ar}$  reaction that forms the final imidazooxazole ring. DMF is an excellent solvent for this type of reaction.
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature.
  - Pour the reaction mixture into water and extract with ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/dichloromethane) to obtain Delamanid as a solid.[2]

## Conclusion

The synthesis of Delamanid (OPC-67683) is a testament to the power of modern synthetic organic chemistry. The convergent strategy, which relies on key transformations such as Sharpless asymmetric dihydroxylation and Buchwald-Hartwig amination, allows for the efficient and stereocontrolled construction of this complex and vital anti-tubercular agent.

Understanding the rationale behind each step—from the selection of a chiral catalyst to establish stereochemistry to the choice of a specific palladium-ligand system for robust C-N bond formation—is essential for researchers in drug development. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of Delamanid and related nitroimidazooxazole analogues.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxy]piperidine - Google Patents [patents.google.com]
- 7. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE CAS#: 287952-67-4 [m.chemicalbook.com]

- 8. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- To cite this document: BenchChem. [Synthesis of delamanid analogue OPC 14714]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024228#synthesis-of-delamanid-analogue-opc-14714>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)